tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
Overview
Description
Tert-butyl N-(1-cyano-1-ethylpropyl)carbamate: is a chemical compound belonging to the class of carbamates. It is known for its unique properties and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of tert-butyl isocyanate with 1-cyano-1-ethylpropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate involves large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(1-cyano-1-ethylpropyl)carbamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-cyano-1-ethylpropyl)carbamate is used as an intermediate in the synthesis of other chemical compounds. Its unique structure makes it a valuable building block for complex organic molecules.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs and treatments for various diseases.
Industry: In industry, the compound is utilized in the production of polymers, coatings, and other materials. Its unique properties contribute to the development of advanced materials with improved performance.
Mechanism of Action
The mechanism by which tert-butyl N-(1-cyano-1-ethylpropyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Ethyl N-(1-cyano-1-ethylpropyl)carbamate
Propyl N-(1-cyano-1-ethylpropyl)carbamate
Isopropyl N-(1-cyano-1-ethylpropyl)carbamate
Uniqueness: Tert-butyl N-(1-cyano-1-ethylpropyl)carbamate stands out due to its tert-butyl group, which provides enhanced stability and reactivity compared to its analogs. This makes it particularly useful in applications requiring robust chemical properties.
Properties
IUPAC Name |
tert-butyl N-(3-cyanopentan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJFJTONSZBXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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